
3,4-Difluoro-2-methoxybenzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,4-Difluoro-2-methoxybenzoyl chloride typically involves the reaction of 3,4-difluoro-2-methoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H5F2O3+SOCl2→C8H5ClF2O2+SO2+HCl
This method ensures the conversion of the carboxylic acid group to the corresponding acyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-difluoro-2-methoxybenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
3,4-Difluoro-2-methoxybenzoic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
3,4-Difluoro-2-methoxybenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is crucial in its applications in organic synthesis and drug development .
Comparison with Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoyl chloride: Similar in structure but with an additional fluorine atom.
4-Methoxybenzoyl chloride: Lacks the fluorine atoms, resulting in different reactivity and applications.
3,4-Dichloro-2-methoxybenzoyl chloride: Contains chlorine atoms instead of fluorine, leading to variations in chemical behavior
Uniqueness: 3,4-Difluoro-2-methoxybenzoyl chloride is unique due to the presence of both methoxy and difluoro substituents on the benzoyl chloride moiety. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research contexts .
Biological Activity
3,4-Difluoro-2-methoxybenzoyl chloride is an organic compound with significant implications in medicinal chemistry and biological research. Its unique structure, characterized by the presence of fluorine and methoxy groups, influences its reactivity and biological activity. This article delves into the compound's biological activities, mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7ClF2O2
- Molecular Weight : Approximately 220.60 g/mol
- Physical State : Colorless to pale yellow liquid
The compound features a benzoyl chloride moiety with two fluorine atoms at the 3 and 4 positions and a methoxy group at the 2 position. This arrangement enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Receptor Binding : It has the potential to bind to various receptors, initiating signaling cascades that result in physiological responses. The presence of fluorine enhances lipophilicity and binding affinity .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic processes.
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Studies have shown significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to cause arrest in the G2-M phase of the cell cycle .
Summary of Biological Activities
Cytotoxicity Study
A study evaluated the cytotoxic effects of this compound on human cancer cell lines using the Sulforhodamine B (SRB) assay. Results indicated significant growth inhibition in treated cells compared to controls, suggesting its potential as an anticancer agent.
Antimicrobial Efficacy
Another investigation assessed the compound's antimicrobial activity against clinical isolates of bacteria. The results showed that it inhibited growth at micromolar concentrations, highlighting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3,4-difluoro-2-methoxybenzoyl chloride, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The synthesis typically involves chlorination of the corresponding benzoic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Substituent positions (e.g., fluorine at 3,4 and methoxy at 2) affect reaction efficiency due to electronic and steric factors. For instance, electron-withdrawing fluorine groups enhance the electrophilicity of the carbonyl carbon, facilitating chlorination, while the methoxy group may require protection to avoid side reactions. Reaction conditions (temperature, solvent polarity) should be optimized to balance reactivity and stability, as seen in analogous acyl chloride syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm substituent positions and integration ratios.
- IR Spectroscopy : A strong absorbance near 1770–1800 cm confirms the carbonyl chloride group.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated for C₈H₅ClF₂O₂: 220.58 g/mol).
Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .
Q. What storage conditions are critical to prevent degradation of this acyl chloride?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at −20°C in moisture-free conditions. Use desiccants and glassware dried at 120°C. Degradation via hydrolysis can be monitored by FT-IR for carbonyl chloride loss. Stability studies on similar fluorinated benzoyl chlorides suggest a shelf life of ≤6 months under optimal conditions .
Advanced Research Questions
Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of this compound in nucleophilic acyl substitution?
- Methodological Answer : Fluorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. However, the methoxy group at the 2-position donates electron density via resonance, creating a competing electronic environment. Reactivity can be quantified using Hammett σ constants: σ (F) = +0.34, σ (OCH₃) = −0.27. Kinetic studies under controlled conditions (e.g., reaction with amines in anhydrous THF) are recommended to isolate substituent effects .
Q. What computational approaches are used to predict regioselectivity in reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution and Fukui indices to identify reactive sites. For example, the carbonyl carbon exhibits higher electrophilicity compared to other positions, validated by NBO (Natural Bond Orbital) analysis. Computational results should be cross-checked with experimental spectral data (e.g., NMR chemical shifts) .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Perform systematic Design of Experiments (DoE) to isolate variables:
- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (toluene).
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts applications.
- Temperature Gradients : Optimize between 0°C and reflux conditions.
Analyze by HPLC or GC-MS to quantify side products. Contradictions often arise from unaccounted moisture or trace impurities, as noted in studies on analogous fluorinated benzoyl chlorides .
Properties
IUPAC Name |
3,4-difluoro-2-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-7-4(8(9)12)2-3-5(10)6(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMSHMKTDDLRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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